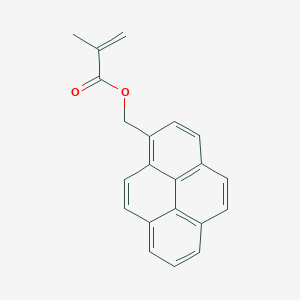

1-Pyrenylmethyl methacrylate

Description

Overview of Pyrene-Functionalized Monomers in Polymer Science

Pyrene-functionalized monomers are a class of compounds that incorporate the polycyclic aromatic hydrocarbon pyrene (B120774) into a polymerizable unit. The pyrene group is known for its distinctive fluorescence, including a long fluorescence lifetime and the ability to form excimers—excited-state dimers that emit light at a longer wavelength than the monomer. mdpi.com This excimer formation is highly sensitive to the local environment, making pyrene-containing polymers excellent probes for studying polymer chain dynamics, conformation, and intermolecular interactions. mdpi.comdergi-fytronix.com

The strong π-π stacking interactions of the pyrene groups can also influence the solid-state packing of polymers, leading to the formation of organized nanostructures like nanofibers. nih.gov This property is harnessed in the development of materials with high porosity and surface area, which are beneficial for applications such as gas storage and separation. nih.gov Furthermore, the electron-rich nature of the pyrene system allows for its use in fluorescent chemical sensors for the detection of various analytes, including metal ions and organic molecules. dergi-fytronix.comnih.govrsc.org

Significance of Methacrylate (B99206) Monomers in Polymer Synthesis

Methacrylate monomers are a crucial class of building blocks in polymer chemistry. Their defining feature is the methacrylate group, which readily undergoes polymerization through various mechanisms, most notably free radical polymerization. mdpi.com This versatility allows for their incorporation into a wide array of polymeric structures.

A key advantage of methacrylate monomers is their compatibility with controlled/living polymerization techniques, such as atom transfer radical polymerization (ATRP). mdpi.com These methods offer precise control over polymer molecular weight, architecture, and functionality, enabling the synthesis of well-defined polymers with tailored properties. mdpi.comrsc.org The resulting poly(methacrylate)s are valued for their optical clarity, durability, and biocompatibility, leading to their use in a vast range of applications, from common plastics like poly(methyl methacrylate) (PMMA) to specialized biomedical devices. mdpi.comresearchgate.net

Rationale for Academic Research on 1-Pyrenylmethyl Methacrylate

The academic interest in this compound (PyMA) stems from the synergistic combination of the pyrene and methacrylate functionalities within a single molecule. The methacrylate group provides a straightforward route to incorporate the highly fluorescent and environmentally sensitive pyrene probe into a variety of polymer architectures. lookchem.comkrackeler.com

Research on PyMA is largely driven by its potential in creating advanced functional materials. researchgate.net The photophysical properties of polymers containing PyMA can be finely tuned, making them ideal candidates for applications such as:

Fluorescent Sensors: The sensitivity of pyrene's fluorescence to its surroundings allows for the development of sensors for temperature, pH, and the presence of specific ions or molecules. rsc.orglookchem.comkrackeler.com

Optical and Electronic Devices: The unique optical properties of PyMA-based polymers are being explored for use in optical sensing and the development of logical gates for information processing. lookchem.com

Biomedical Applications: The ability to create responsive polymers has led to investigations into their use in drug delivery systems and as biosensors for medical diagnostics. lookchem.comkrackeler.com

The synthesis of copolymers containing PyMA allows for the creation of materials with combined properties, such as fluorescence and superparamagnetism, further expanding their potential applications in biotechnology. rsc.org

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C21H16O2 |

| Molecular Weight | 300.35 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 101-103 °C |

| CAS Number | 86112-79-0 |

Structure

3D Structure

Properties

IUPAC Name |

pyren-1-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O2/c1-13(2)21(22)23-12-17-9-8-16-7-6-14-4-3-5-15-10-11-18(17)20(16)19(14)15/h3-11H,1,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQDPCFXOBQDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395683 | |

| Record name | 1-PYRENYLMETHYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86112-79-0 | |

| Record name | 1-PYRENYLMETHYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86112-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Monomer Characteristics of 1 Pyrenylmethyl Methacrylate

Synthetic Methodologies for 1-Pyrenylmethyl Methacrylate (B99206)

The creation of 1-pyrenylmethyl methacrylate with a high degree of purity is essential for its subsequent use in polymerization reactions. This section outlines the common synthetic routes and purification strategies employed.

Esterification Reactions for Monomer Preparation

The most prevalent method for synthesizing this compound is through the esterification of 1-pyrenemethanol (B17230) with methacryloyl chloride. rsc.org This reaction is typically conducted in the presence of a base, such as triethylamine (B128534) (TEA), which acts as a scavenger for the hydrochloric acid byproduct. rsc.org The reaction is often carried out in a solvent like anhydrous tetrahydrofuran (B95107) (THF) at a controlled temperature, starting in an ice bath and then proceeding at room temperature. rsc.org

Another approach involves the transesterification of an alkyl methacrylate, such as methyl methacrylate, with an alcohol. google.com This method can be advantageous in certain contexts, though direct esterification remains a common choice for laboratory-scale synthesis. The reaction between 1-pyrenemethanol and methacryloyl chloride provides a direct and efficient route to the desired monomer. rsc.org

Purification Techniques for Monomer Purity

Following the synthesis, purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and any potential impurities that could interfere with polymerization. A common and effective method for purification is recrystallization. rsc.org Methanol is often used as the solvent for this process, yielding a white crystalline solid upon successful purification. rsc.orgresearchgate.net

Column chromatography is another widely used technique for achieving high monomer purity. scielo.br A silica (B1680970) gel column with an eluent system, such as a mixture of ethyl acetate (B1210297) and n-hexane, can effectively separate the desired product from impurities. scielo.br The purified product is typically a white solid powder or a light-yellow oil, which is then dried under vacuum to remove any residual solvent. scielo.br

Spectroscopic Characterization of the Monomer

A comprehensive spectroscopic analysis is essential to confirm the chemical structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound.

In the ¹H NMR spectrum, characteristic peaks confirm the presence of the different protons in the molecule. The aromatic protons of the pyrene (B120774) ring typically appear as a multiplet in the range of δ 7.99-8.31 ppm. rsc.org The two protons of the methylene (B1212753) group adjacent to the oxygen atom (-CH₂O-) resonate as a singlet at approximately 5.90 ppm. rsc.org The vinyl protons of the methacrylate group appear as singlets at around 6.13 ppm and 5.55 ppm. rsc.org The methyl group protons of the methacrylate moiety are observed as a singlet at approximately 1.95 ppm. rsc.org

¹³C NMR spectroscopy provides further confirmation of the monomer's structure. The carbonyl carbon of the ester group is typically found in the range of 175.5-176.6 ppm. researchgate.netscielo.br The carbons of the pyrene ring resonate in the aromatic region, while the carbons of the methacrylate group and the methylene bridge appear at their characteristic chemical shifts. researchgate.netscielo.br

Table 1: ¹H NMR Chemical Shifts of this compound

| Proton Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Ar-H) | 7.99-8.31 (m) rsc.org |

| Methylene (-CH₂O-) | 5.90 (s) rsc.org |

| Vinyl (CH₂=C) | 6.13 (s) rsc.org |

| Vinyl (CH₂=C) | 5.55 (s) rsc.org |

| Methyl (-CH₃) | 1.95 (s) rsc.org |

(m = multiplet, s = singlet)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is employed to identify the functional groups present in the this compound monomer. The spectrum displays characteristic absorption bands corresponding to specific molecular vibrations. A strong absorption peak around 1706-1727 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. researchgate.net The stretching vibrations of the C-H bonds in the aromatic pyrene ring and the aliphatic parts of the molecule are observed in the region of 2948-2971 cm⁻¹. researchgate.net Other characteristic peaks include those for the C=C double bond of the methacrylate group. nih.gov

Table 2: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 2948-2971 | =C-H stretch | researchgate.net |

| 1706-1727 | C=O stretch (ester) | researchgate.net |

| 1632 | C=C stretch | researchgate.net |

UV-Visible Absorption Spectroscopy of the Pyrene Chromophore

UV-Visible absorption spectroscopy is used to study the electronic transitions within the pyrene chromophore of the monomer. The UV-Vis spectrum of this compound in a suitable solvent, such as chloroform, exhibits characteristic absorption bands. scielo.br The spectrum is dominated by the strong absorptions of the pyrene moiety. Typically, a series of absorption peaks are observed in the UV region, which are characteristic of the pyrene chromophore's π-π* transitions. scielo.bropenarchives.gr The molar extinction coefficient at specific wavelengths, such as ε₃₄₆ = 29254 L mol⁻¹ cm⁻¹, can be used for quantitative analysis. scielo.br

Polymerization of 1 Pyrenylmethyl Methacrylate

Controlled/Living Radical Polymerization Techniques for Poly(1-Pyrenylmethyl Methacrylate) (PPyMA)

To synthesize poly(this compound) (PPyMA) with predetermined molecular weights, low polydispersity, and complex architectures, controlled/living radical polymerization (CRP) methods are the techniques of choice. Among these, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization have been successfully utilized for monomers like PyMA. These methods operate by establishing a dynamic equilibrium between a small number of active, propagating radical species and a majority of dormant species, which minimizes irreversible termination reactions that are prevalent in conventional free-radical polymerization.

ATRP is a robust and versatile CRP method used to polymerize a wide array of monomers, including methacrylates with bulky and functional substituents like the pyrenylmethyl group. nih.govresearchgate.net It has been employed to create copolymers containing PyMA, demonstrating its suitability for this monomer class. chemrestech.comcmu.educmu.edu

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that relies on a reversible halogen atom transfer catalyzed by a transition metal complex. nih.govresearchgate.net The fundamental components of an ATRP system are the monomer, an initiator with a transferable halogen atom (R-X), and a catalyst system composed of a transition metal salt (e.g., CuBr, CuCl) and a ligand (e.g., nitrogen-based ligands like 2,2'-bipyridine (B1663995) or N,N,N′,N′′,N′′-pentamethyldiethylenetriamine). nih.govresearchgate.net

The mechanism involves a reversible redox process. The transition metal complex in its lower oxidation state (e.g., Cu(I)Br/Ligand) acts as an activator, abstracting a halogen atom from the initiator (or the dormant polymer chain end) to form a propagating radical (R•) and the metal complex in its higher oxidation state (e.g., X-Cu(II)Br/Ligand). researchgate.netresearchgate.net This radical can then propagate by adding to monomer units. The higher oxidation state metal complex acts as a deactivator, transferring the halogen atom back to the propagating chain end to regenerate the dormant species. researchgate.net

This activation/deactivation cycle establishes a rapid equilibrium that is heavily shifted towards the dormant species. mpg.de This keeps the concentration of active radicals low at any given time, thereby suppressing bimolecular termination reactions (coupling and disproportionation) and allowing for the controlled, simultaneous growth of all polymer chains. researchgate.netmpg.de The result is the formation of polymers with predictable molecular weights that increase linearly with monomer conversion, and narrow molecular weight distributions, typically with polydispersity indices (PDI or Đ) between 1.05 and 1.2. nih.govnih.gov

While the synthesis of copolymers incorporating 1-pyrenylmethyl methacrylate (B99206) (PyMA) via ATRP is well-documented chemrestech.comcmu.educmu.edu, specific reports detailing the homopolymerization of PyMA are less common. However, the principles of ATRP for methacrylates are well-established and can be applied to the synthesis of PPyMA homopolymers. mpg.deacs.org The polymerization would typically be conducted in solution using a suitable solvent to dissolve the monomer and the resulting polymer.

The synthesis of a well-defined PPyMA homopolymer would involve the use of a standard alkyl halide initiator, such as ethyl α-bromoisobutyrate (EBiB) or methyl α-bromoisobutyrate (MBiB). Current time information in Bangalore, IN. A copper(I) halide, like copper(I) bromide (CuBr), complexed with a nitrogen-based ligand (e.g., PMDETA, Me6TREN, or a substituted bipyridine) would serve as the catalyst system. mpg.deCurrent time information in Bangalore, IN. The reaction temperature is a critical parameter that influences the polymerization rate and control, with temperatures often set between 60-90 °C for methacrylates. acs.orgmdpi.com

For instance, a typical procedure would follow the ATRP of a structurally similar bulky monomer, 1-adamantyl methacrylate (AdMA). Current time information in Bangalore, IN. The polymerization of AdMA was successfully controlled using a CuBr/CuBr₂/HMTETA (hexamethyltriethylenetetramine) catalytic system in toluene (B28343) at 60 °C, yielding a well-defined polymer. Current time information in Bangalore, IN. Similarly, the ATRP of PyMA has been used to create block copolymers, such as in the synthesis of poly(3-hexylthiophene)-b-poly(2-(dimethylamino)ethyl methacrylate-random-1-pyrenylmethyl methacrylate) (P3HT-b-P(DMAEMA-r-PyMA)), where the PyMA was successfully incorporated in a controlled manner, resulting in a low polydispersity index (below 1.5). cmu.edu

| Monomer | Initiator | Catalyst System | Solvent | Temp. (°C) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|

| Methyl Methacrylate (MMA) | p-Toluenesulfonyl chloride | CuBr / dNbipy | Diphenyl ether | 90 | ~1.1 | nih.gov |

| 1-Adamantyl Methacrylate (AdMA) | Methyl α-bromoisobutyrate | CuBr / CuBr2 / HMTETA | Toluene | 60 | <1.2 | Current time information in Bangalore, IN. |

| DMAEMA / PyMA | P3HT-Br Macroinitiator | CuBr / PMDETA | Not Specified | Not Specified | <1.5 | cmu.edu |

| But-3-en-1-yl methacrylate | Disulfanediylbis(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate) | CuBr / Bipyridine | Not Specified | Not Specified | 1.1-1.3 |

A significant advancement in ATRP is the development of photo-mediated, "metal-free" systems to address concerns about residual metal catalyst contamination in the final polymer, which is particularly important for electronic and biomedical applications. acs.orgCurrent time information in Bangalore, IN. This technique utilizes organic photoredox catalysts, such as phenothiazine (B1677639) derivatives, that can be activated by light (often visible or UV) to mediate a controlled polymerization with ATRP characteristics.

The proposed mechanism for a catalyst like 10-phenylphenothiazine (Ph-PTZ) involves the photoexcited catalyst activating an alkyl halide initiator, generating the propagating radical. acs.org The resulting radical cation of the photocatalyst can then deactivate the propagating radical, regenerating the ground-state photocatalyst and the dormant polymer chain. acs.org This process allows for temporal control over the polymerization, as the reaction can be started and stopped by switching the light source on and off. acs.orgCurrent time information in Bangalore, IN.

This approach has been successfully applied to the copolymerization of a monomer mixture including 1-pyrenemethyl methacrylate. In one study, photoredox catalysts such as pyrene (B120774) and a pyrenyl N-substituted phenothiazine (PPTh) were used under UV light to polymerize a coil segment from a poly(3-hexylthiophene) (P3HT) macroinitiator. mdpi.com The resulting block copolymers were well-defined with narrow molecular weight distributions (Đ ≤ 1.3), demonstrating that metal-free ATRP is a viable and effective method for polymerizing PyMA. The PPTh catalyst was noted to be particularly efficient, requiring lower catalyst loading and achieving higher conversions compared to pyrene.

The choice of initiator is critical in ATRP as it determines the number of growing polymer chains and introduces functionality at the chain end. For methacrylates, efficient initiators are typically alkyl halides with an electron-withdrawing group, such as ethyl α-bromoisobutyrate (EBiB) or p-toluenesulfonyl chloride. nih.gov Functional initiators can also be used to synthesize polymers with specific end-groups; for example, 1-pyrenylmethyl 2-bromopropanoate (B1255678) has been used to create pyrene end-capped polystyrene.

To reduce the catalyst concentration, which is often high in traditional ATRP, several catalyst regeneration techniques have been developed. These methods, often termed "low ppm ATRP," are crucial for industrial and high-purity applications. acs.org Two prominent examples are:

Activators ReGenerated by Electron Transfer (ARGET) ATRP : This method uses a reducing agent (e.g., ascorbic acid or tin(II) ethylhexanoate) that is not a radical initiator to continuously regenerate the lower oxidation state activator (e.g., Cu(I)) from the higher oxidation state deactivator (e.g., Cu(II)) that accumulates due to termination reactions. researchgate.net This allows for a significant reduction in the required amount of copper catalyst, often to parts-per-million (ppm) levels.

Initiators for Continuous Activator Regeneration (ICAR) ATRP : In this technique, a conventional radical initiator (like AIBN) is added in small quantities to the polymerization mixture. researchgate.net The slow thermal decomposition of this initiator generates radicals that reduce the Cu(II) species back to the active Cu(I) state, thereby continuously regenerating the activator. researchgate.net

These techniques maintain the controlled nature of the polymerization while producing polymers with very low levels of catalyst residue. researchgate.net

Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is another highly versatile controlled radical polymerization technique. It is tolerant of a wide range of functional monomers and solvents and does not require a metal catalyst. The control in RAFT is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA).

The RAFT mechanism involves a degenerative chain transfer process. Propagating radicals add to the C=S bond of the RAFT agent to form an intermediate radical. This intermediate can then fragment, either reforming the original radical and RAFT agent or, more productively, releasing a new radical (the leaving 'R' group from the initial RAFT agent) that can initiate a new polymer chain. The original propagating chain is now capped with the thiocarbonylthio group, becoming a dormant polymeric RAFT agent. This process quickly establishes an equilibrium where all chains have an equal probability of growing, leading to polymers with low polydispersity and controlled molecular weight.

RAFT polymerization has been used to synthesize well-defined statistical copolymers of this compound (PyMA) and oligo(ethylene glycol) methyl ether methacrylate (OEGMEMA). In a reported study, a bifunctional chain-transfer agent was used to create copolymers with varying molar proportions of pyrene, which were subsequently used as macro-cross-linkers in hydrogels. The results demonstrated good control over the polymerization, as evidenced by the characterization data.

| Copolymer | Chain Transfer Agent (CTA) | Monomer Ratio (PyMA:OEGMEMA) | Mn,SEC (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| P(PyMA-stat-OEGMEMA) | Bifunctional CTA | 1:17 | 11,100 | 1.28 | |

| P(PyMA-stat-OEGMEMA) | Bifunctional CTA | 1:9 | 10,400 | 1.29 | |

| P(PyMA-stat-OEGMEMA) | Bifunctional CTA | 1:4 | 9,700 | 1.29 |

Reversible Addition–Fragmentation Chain Transfer (RAFT)

General Principles and Mechanism of RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of controlled/living radical polymerization that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. mdpi.comresearchgate.net The control over the polymerization process is achieved by the addition of a RAFT agent, typically a dithioester, trithiocarbonate, or dithiocarbamate, to a conventional free-radical polymerization system. mdpi.commdpi.com

The core of the RAFT mechanism is a rapid and reversible chain transfer process that establishes an equilibrium between active, propagating polymer chains and dormant polymer chains. The process can be summarized in the following key steps:

Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate initiating radicals, which then react with monomer units to form short, propagating chains.

Chain Transfer: The propagating chain radical adds to the C=S bond of the RAFT agent. This creates an intermediate radical which then fragments. Fragmentation can release either the original propagating chain (no net reaction) or a new radical (the R group of the RAFT agent), which itself can initiate new polymer chains.

Reinitiation: The expelled R group radical reacts with the monomer to start a new propagating chain.

Main RAFT Equilibrium: A rapid equilibrium is established where the vast majority of polymer chains are in a dormant state, capped by the RAFT agent's thiocarbonylthio group. Periodically, a chain is activated by a propagating radical, grows by adding a few monomer units, and then transfers its radical activity back to another dormant chain. mdpi.com This process ensures that all chains have an approximately equal opportunity to grow, leading to a linear increase in molecular weight with monomer conversion and low polydispersity. researchgate.net

The general structure of a RAFT agent is Z-C(=S)S-R. The choice of the Z (stabilizing) and R (leaving) groups is crucial for controlling the polymerization of specific monomer families, such as methacrylates. mdpi.commdpi.com

Synthesis of PPyMA Homopolymers via RAFT

The synthesis of poly(this compound) (PPyMA) homopolymers with controlled molecular characteristics can be effectively achieved using RAFT polymerization. This method allows for the creation of well-defined PPyMA chains with a terminal thiocarbonylthio group, which can be used for subsequent chain extensions or modifications.

The polymerization is typically conducted in a suitable solvent, such as N,N-dimethylformamide (DMF) or dioxane, using a thermal initiator like azobisisobutyronitrile (AIBN). A chain transfer agent (CTA) appropriate for methacrylates, such as 2-cyano-2-propyl benzodithioate (CPDB) or a trithiocarbonate, is selected to mediate the polymerization. mdpi.com The reaction temperature is chosen based on the decomposition kinetics of the initiator, commonly around 70 °C for AIBN. mdpi.com By controlling the molar ratio of monomer to CTA, the target molecular weight of the PPyMA homopolymer can be predetermined. The "living" nature of the polymerization is confirmed by the linear evolution of molecular weight with conversion and the low polydispersity indices (Đ < 1.5) of the resulting polymers.

Table 1: Representative Components for RAFT Homopolymerization of PyMA

| Component | Role | Example |

| Monomer | Building block of the polymer | This compound (PyMA) |

| Initiator | Source of primary radicals | Azobisisobutyronitrile (AIBN) |

| RAFT Agent (CTA) | Controls the polymerization | 2-Cyano-2-propyl benzodithioate (CPDB) |

| Solvent | Dissolves reactants | N,N-Dimethylformamide (DMF), Dioxane |

Copolymerization Strategies Involving this compound

Statistical Copolymerization with Various Methacrylates

Statistical copolymers are formed when two or more different monomers are polymerized together, resulting in a polymer chain where the monomer units are arranged in a random or statistical sequence. The properties of the resulting copolymer are an average of the properties of the constituent homopolymers, often leading to unique and tunable characteristics.

This compound can be statistically copolymerized with various alkyl methacrylates, such as methyl methacrylate (MMA) and n-butyl methacrylate (BMA), using controlled radical techniques like RAFT polymerization. researchgate.netnih.gov This approach combines the fluorescent properties of the pyrene moiety with the physical properties of the alkyl methacrylate comonomer. For instance, copolymerizing PyMA with MMA or BMA can be used to tune the glass transition temperature (Tg) and solubility of the resulting material while embedding a fluorescent probe into the polymer backbone.

RAFT miniemulsion copolymerization has been successfully employed for systems involving butyl methacrylate and this compound. researchgate.net The reactivity ratios of the comonomers influence their incorporation into the polymer chain. For many methacrylate pairs, the reactivity ratios are close to unity, leading to the formation of ideal random copolymers. srce.hr

Table 2: Research Findings on P(PyMA-stat-Alkyl Methacrylate) Synthesis

| Comonomer | Polymerization Method | Key Findings | Reference |

| Butyl Methacrylate (BMA) | RAFT Miniemulsion | Successful synthesis of copolymers with fluorescent pyrene labels. | researchgate.net |

| Methyl Methacrylate (MMA) | Conventional Radical | Reactivity ratios determined for MMA with other functional methacrylates, providing a model for copolymerization behavior. | colab.ws |

| Various Alkyl Methacrylates | RAFT Solution Polymerization | Synthesis of statistical copolymers with a range of hydrophobic alkyl methacrylates to control self-assembly properties. | nih.gov |

Copolymerization of PyMA with amino-functionalized methacrylates, most notably 2-(dimethylamino)ethyl methacrylate (DMAEMA), yields multifunctional copolymers that are both fluorescent and pH-responsive. researchgate.net The DMAEMA units contain tertiary amine groups that can be protonated at low pH, rendering the polymer water-soluble and cationic. nih.gov The pyrene units from PyMA act as fluorescent reporters, allowing the conformational changes or aggregation state of the polymer in response to pH to be monitored via fluorescence spectroscopy.

These copolymers, often denoted as P(DMAEMA-stat-PyMA), have been synthesized using controlled radical polymerization techniques. researchgate.net The resulting materials are of interest for applications in sensors and as non-viral gene delivery vectors, where the cationic nature of the protonated DMAEMA can facilitate complexation with DNA. nih.gov

Table 3: Research Findings on P(DMAEMA-stat-PyMA) Copolymers

| Polymerization Method | Resulting Copolymer | Key Properties and Findings | Reference |

| ATRP | P(DMAEMA-r-PyMA) | Successfully synthesized as a coil segment in a rod-coil block copolymer; used for chemosensor applications. | researchgate.net |

| Conventional Radical | P(DMAEMA-co-MMA) | Demonstrated that copolymerization of DMAEMA with hydrophobic methacrylates impacts cytotoxicity and transfection efficiency. | nih.gov |

Statistical copolymerization of PyMA with oligo(ethylene glycol) methyl ether methacrylate (OEGMA) produces amphiphilic copolymers with fluorescent labeling. windows.net OEGMA is a water-soluble and thermoresponsive monomer, and its incorporation into a polymer backbone imparts hydrophilicity and, depending on the length of the oligo(ethylene glycol) side chain, temperature-sensitive behavior in aqueous solutions. researchgate.netrsc.org

Copolymers such as P(OEGMA-stat-PyMA) combine the properties of both monomers. The pyrene groups serve as hydrophobic, fluorescent probes embedded within a hydrophilic and potentially thermoresponsive polymer matrix. windows.netresearchgate.net These copolymers are valuable for studying polymer conformation in aqueous media and for creating self-assembling nanostructures like micelles, where the pyrene fluorescence can report on the micellar core environment. RAFT polymerization is an effective method for synthesizing these copolymers, allowing for control over the composition and molecular weight. rsc.org

Table 4: Research Findings on P(OEGMA-stat-PyMA) Copolymers

| Comonomer | Polymerization Method | Resulting Copolymer | Key Properties and Findings | Reference |

| OEGMA | RAFT Polymerization | POEGMA-b-P(PyMA) | Synthesis of block copolymers that form spheres and worms; dissociation of these nanostructures was observed under UV irradiation. | rsc.org |

| Penta(ethylene glycol) 1-pyrenemethyl ether methacrylate | Radical Copolymerization | PyEG5-PEGnMAs | The conformation evolved from a random coil to a polymeric bottle brush architecture with increasing OEGMA side chain length. | researchgate.net |

| OEGMA | RAFT Polymerization | P(PyMA-co-OEGMA) | Synthesis of copolymers with varying pyrene content for studying photoreactivity. | windows.net |

Copolymerization with Amino-functionalized Methacrylates (e.g., 2-(Dimethylamino)ethyl Methacrylate)

Block Copolymer Synthesis Incorporating Poly(this compound) Segments

The incorporation of poly(this compound) (PPyMA) into block copolymers allows for the development of materials with a combination of properties derived from each distinct block. The pyrene-containing segment typically provides fluorescence and aromatic stacking capabilities, while the other block can be tailored to control solubility, morphology, and self-assembly behavior.

Rod-coil block copolymers are a class of macromolecules that covalently link a rigid, conjugated polymer segment (the "rod") with a flexible polymer segment (the "coil"). This unique architecture leads to fascinating self-assembly behaviors and properties, driven by the thermodynamic incompatibility and different packing requirements of the two blocks.

The synthesis of rod-coil block copolymers composed of a conductive poly(3-hexylthiophene) (P3HT) rod and a fluorescent PPyMA coil has been achieved through a combination of polymerization techniques. Typically, the P3HT block is synthesized first using methods like Grignard Metathesis (GRIM) polymerization, which allows for the creation of a well-defined, regioregular conjugated polymer. The end of the P3HT chain is then functionalized to act as a macroinitiator for the subsequent polymerization of the PyMA monomer.

Atom Transfer Radical Polymerization (ATRP) is a common method used for growing the PPyMA coil from the P3HT macroinitiator. This approach provides excellent control over the molecular weight and results in a low polydispersity index (PDI) for the final block copolymer. For instance, a P3HT-b-P(DMAEMA-r-PyMA) diblock copolymer, where the coil block is a random copolymer of 2-(dimethylamino)ethyl methacrylate and PyMA, was successfully synthesized with a molecular weight of 11,300 g/mol and a PDI below 1.5. researchgate.netresearchgate.net The structure and properties of these copolymers are typically confirmed using techniques such as Gel Permeation Chromatography (GPC), Fourier Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

More advanced, metal-free polymerization techniques have also been developed. Photoinduced "metal-free" ATRP has been utilized to polymerize a mixture of methyl methacrylate and PyMA from a P3HT macroinitiator, yielding well-defined rod-coil copolymers suitable for organic electronic applications without the risk of metal catalyst contamination. researchgate.net The incorporation of the PPyMA block can introduce or enhance specific functionalities; for example, P3HT-based block copolymers with PyMA in the coil segment have been investigated as potential chemosensors for the detection of explosives like trinitrotoluene (TNT). researchgate.net

Table 1: Molecular Characteristics of P3HT-b-PPyMA based Copolymers

| Copolymer | Synthesis Method | M_n ( g/mol ) | PDI (Đ) | Reference |

| P3HT-b-P(DMAEMA-r-PyMA) | GRIM and ATRP | 11,300 | <1.5 | researchgate.net |

| P3HT-b-P(DMAEMA-r-PyMA-r-MSp) | KCTP and ATRP | 12,200 | 1.16 | mdpi.com |

Polyfluorenes are another important class of conjugated polymers known for their high photoluminescence quantum yields and excellent thermal stability, making them ideal candidates for the rod segment in rod-coil copolymers for optoelectronic devices. nih.gov The synthesis strategy for creating polyfluorene-based copolymers with a PPyMA coil is analogous to that of P3HT-based systems. A polyfluorene macroinitiator is first synthesized and then used to initiate the polymerization of PyMA, often via a controlled radical polymerization technique like ATRP. researchgate.net

The combination of a light-emitting polyfluorene rod with a PPyMA coil allows for the tuning of the final material's optoelectronic properties. The pyrene units in the PPyMA block can interact with the polyfluorene backbone, potentially leading to energy transfer processes that alter the emission color and efficiency of the copolymer. researchgate.net This makes such materials highly interesting for applications in organic light-emitting diodes (OLEDs), where precise control over the emission wavelength is crucial. researchgate.netnih.gov By carefully designing the copolymer architecture, the self-assembly of these materials into well-defined nanostructures can be controlled, which in turn influences the performance of the resulting electronic devices.

Amphiphilic block copolymers consist of a hydrophobic block and a hydrophilic block. In a selective solvent (typically water), these copolymers self-assemble into a variety of ordered nanostructures, such as micelles, vesicles (polymersomes), or cylinders. The incorporation of PPyMA as the hydrophobic block creates fluorescent, responsive nanomaterials with potential applications in drug delivery, imaging, and sensing.

Poly(ethylene glycol) (PEG) is a biocompatible, hydrophilic polymer widely used as the hydrophilic block in amphiphilic copolymers for biomedical applications. researchgate.net Block copolymers of PEG and PPyMA (PEG-b-PPyMA) can be synthesized using controlled radical polymerization techniques. Typically, a PEG macroinitiator is used to initiate the polymerization of PyMA. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile method for this purpose, allowing for the synthesis of well-defined block copolymers. mdpi.com

In aqueous solutions, PEG-b-PPyMA copolymers self-assemble into micelles with a hydrophobic PPyMA core and a hydrophilic PEG corona. The pyrene units within the core exhibit characteristic excimer fluorescence due to their close proximity, which can be used to probe the micellar environment. The size and aggregation number of these micelles are influenced by the relative lengths of the PEG and PPyMA blocks. nih.gov These fluorescent, core-shell nanostructures are promising candidates for use as nanocarriers for hydrophobic drugs, where the fluorescence of the pyrene core could be utilized for imaging and tracking.

Glycopolymers are polymers with pendant carbohydrate moieties, which can impart biocompatibility and specific biological recognition capabilities. nih.gov Creating amphiphilic block copolymers by combining a hydrophobic PPyMA block with a hydrophilic glycopolymer block results in advanced, stimuli-responsive materials.

A notable example is the synthesis of poly(pyrenylmethyl methacrylate)-b-poly(3-O-4-vinylbenzoyl-D-glucopyranose) (PPy-b-PBG) via ATRP. researchgate.netresearchgate.net In this structure, the PPyMA segment serves as the hydrophobic block, while the glucose-containing PBG segment is hydrophilic. This amphiphilic nature drives the self-assembly of the glycopolymer into spherical aggregates, often termed glycosomes, in aqueous solution. researchgate.net The aggregation of the pyrene units within the core of these nanostructures is confirmed by strong excimer emission in their fluorescence spectrum.

A key feature of these particular glycopolymers is their photoresponsivity. The pyrenylmethyl ester linkage is susceptible to photo-solvolysis. Upon irradiation with UV light, the PPyMA block is converted into the hydrophilic poly(methacrylic acid), and 1-pyrenemethanol (B17230) is cleaved off. This transformation from an amphiphilic to a double-hydrophilic block copolymer leads to the disruption of the self-assembled aggregates. researchgate.net This light-triggered disassembly can be harnessed for the controlled release of encapsulated hydrophobic molecules, demonstrating the potential of these materials in stimuli-responsive drug delivery systems. researchgate.net

Table 2: Characteristics of a Photoresponsive Glycopolymer

| Copolymer | Synthesis Method | Hydrophobic Block | Hydrophilic Block | Stimulus Response |

| PPy-b-PBG | ATRP | Poly(pyrenylmethyl methacrylate) | Poly(3-O-4-vinylbenzoyl-D-glucopyranose) | UV light-induced disassembly |

Amphiphilic Block Copolymers for Self-Assembly

PEG-based Block Copolymers with PPyMA Hydrophobic Blocks

Graft Copolymer Architectures

Graft copolymers are a class of branched polymers consisting of a main polymer backbone to which one or more side chains (grafts) of a different chemical composition are attached. The unique architecture of graft copolymers, combining distinct polymer segments within a single molecule, allows for the creation of materials with a wide range of tailored properties. The incorporation of this compound (PyMEMA) into these structures is of particular interest due to the fluorescent pyrene group, which can act as a sensitive probe for monitoring polymer behavior and interactions. The synthesis of graft copolymers involving PyMEMA can be achieved through several principal strategies, including "grafting-from," "grafting-to," and "grafting-through" (macromonomer) techniques.

Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP), are frequently employed to synthesize well-defined graft copolymers with controlled side-chain length and low polydispersity. researchgate.netnih.gov These methods offer precise control over the final polymer architecture, which is crucial for applications in fields like sensor technology and biomedical materials. researchgate.netnih.gov

One prominent example of graft architecture is the formation of "polymer brushes," where polymer chains are tethered by one end to a surface or another polymer backbone at a high density. acs.orgresearchgate.net When PyMEMA is used, the resulting polymer brushes can be highly responsive to their local environment.

Research Findings on Graft Copolymer Synthesis

The synthesis of graft copolymers containing this compound often utilizes controlled polymerization techniques to achieve specific architectures. These methods allow for the precise placement and growth of polymer chains, leading to materials with predictable structures and properties.

"Grafting-from" Approach:

In the "grafting-from" or "grafting-from" method, polymerization of a monomer is initiated from active sites along a pre-existing polymer backbone. This technique has been successfully applied to create polymer brushes on solid substrates, which can be considered a form of graft copolymer. Researchers have polymerized this compound from a self-assembled monolayer of an initiator on a silicon wafer surface. researchgate.net This surface-initiated polymerization results in a dense layer of end-tethered poly(this compound) chains, forming a polymer brush. acs.orgresearchgate.net Such structures are valuable for modifying surface properties and creating responsive materials. researchgate.net

"Grafting-through" (Macromonomer) Approach:

The "grafting-through" or macromonomer method involves the copolymerization of a conventional monomer with a macromonomer (a polymer chain with a polymerizable end-group). cmu.edu While specific examples detailing the synthesis of a PyMEMA macromonomer followed by its copolymerization were not found in the provided search results, this method is a general and powerful strategy for creating graft copolymers with well-defined side chains. cmu.edunih.gov For instance, a poly(this compound) chain could be functionalized with a methacrylate end-group and then copolymerized with another monomer like methyl methacrylate to form a graft copolymer with a polymethacrylate (B1205211) backbone and PPyMEMA side chains.

Random Grafting in Diblock Copolymers:

A related architecture involves the synthesis of block copolymers where one of the blocks is a random copolymer containing this compound. While technically a block copolymer, the random incorporation of the functional monomer within one block segment shares characteristics with graft copolymers in terms of distributing the functional unit. For example, a diblock copolymer of poly(3-hexylthiophene)-block-poly(2-(dimethylamino)ethyl methacrylate-random-1-pyrenylmethyl methacrylate) or P3HT-b-P(DMAEMA-r-PyMA) was synthesized using a combination of Grignard metathesis (GRIM) and atom transfer radical polymerization (ATRP). researchgate.net The P(DMAEMA-r-PyMA) coil segment was synthesized by ATRP, resulting in a well-defined polymer with a low polydispersity index (PDI) below 1.5 and an average molecular weight of 11,300 g/mol . researchgate.net This synthesis demonstrates the successful incorporation of PyMEMA into a complex polymer architecture using controlled polymerization techniques. researchgate.net

The table below summarizes the characteristics of a copolymer containing this compound.

| Copolymer Name | Synthesis Method | Average Molecular Weight (g/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| P3HT-b-P(DMAEMA-r-PyMA) | GRIM and ATRP | 11,300 | <1.5 | researchgate.net |

The research into these architectures showcases the versatility of this compound as a monomer for creating complex, functional polymers. The ability to control the placement of the pyrene-containing units within graft and block structures is essential for developing advanced materials for optical and sensory applications. researchgate.net

Advanced Characterization of Poly 1 Pyrenylmethyl Methacrylate and Its Copolymers

Spectroscopic Analysis of Polymer Structure and Composition

Spectroscopic techniques are fundamental in confirming the successful polymerization of 1-pyrenylmethyl methacrylate (B99206) and determining the composition of its copolymers. These methods provide a detailed look at the chemical structure of the polymer backbone and the integrity of the pyrene (B120774) chromophore.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of PPyMA. In ¹H NMR spectra, characteristic signals corresponding to the different protons in the polymer structure are observed. The aromatic protons of the pyrene ring typically appear in the downfield region of the spectrum. The methylene (B1212753) protons (-CH₂-) connecting the pyrene moiety to the methacrylate oxygen atom show a distinct chemical shift. Furthermore, the protons of the methacrylate backbone, specifically the α-methyl group and the backbone methylene protons, provide confirmation of the polymer chain structure. semanticscholar.orgwindows.netrsc.org The integration of these peak areas can be used to determine the composition of copolymers. researchgate.net

Table 1: General ¹H NMR Chemical Shifts for Poly(1-Pyrenylmethyl Methacrylate)

| Protons | General Chemical Shift (δ, ppm) |

| Aromatic Protons (Pyrene Ring) | ~7.8 - 8.5 |

| Methylene Protons (-O-CH₂-Py) | ~5.5 - 5.9 |

| Backbone Methylene Protons (-CH₂-C) | ~1.5 - 2.5 |

| α-Methyl Protons (-CH₃) | ~0.8 - 1.5 |

Note: Chemical shifts can vary depending on the solvent and the specific polymer tacticity.

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the key functional groups present in PPyMA, confirming the monomer's incorporation into the polymer chain. The FTIR spectrum of PPyMA is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group in the methacrylate unit, typically seen around 1720-1730 cm⁻¹. researchgate.netspectroscopyonline.com Other significant peaks include those for the C-O stretching vibrations of the ester group. spectroscopyonline.comresearchgate.net The presence of the pyrene unit is confirmed by characteristic C=C stretching vibrations of the aromatic rings and C-H stretching and bending peaks. The aliphatic C-H stretching from the polymer backbone and methyl groups are also visible. spectroscopyonline.com

Table 2: Characteristic FTIR Absorption Bands for Poly(this compound)

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | ~3050 | Pyrene Ring |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Polymer Backbone |

| C=O Stretch (Ester) | ~1720 - 1730 | Carbonyl Group researchgate.net |

| C=C Stretch (Aromatic) | ~1500 - 1600 | Pyrene Ring |

| C-O Stretch (Ester) | ~1140 - 1250 | C-C-O and O-C-C Linkages spectroscopyonline.com |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of PPyMA and its copolymers. rsc.orglcms.cz This technique separates polymer chains based on their hydrodynamic volume in solution. The results from GPC analysis provide crucial information, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.cz A low PDI value (approaching 1.0) is indicative of a polymer sample with chains of uniform length, which is often a goal in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) used to synthesize well-defined PPyMA block copolymers. rsc.orgrsc.org

Table 3: Example GPC Data for Pyrene-Containing Polymers

| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| PPy-b-PNIPAAm-b-PNMA | 21,400 | 25,300 | 1.18 | rsc.org |

| Poly(methyl methacrylate) Standard | 46,000 | 97,000 | 2.11 | |

| Pectin Sample D | 128,360 | 459,990 | 3.6 | lcms.cz |

Note: The data presented are illustrative examples from various polymer systems to show how GPC results are reported.

Fourier Transform Infrared (FTIR) Spectroscopy of Polymers

Photophysical Investigations of Pyrene-Labeled Polymers

The pyrene group is a powerful fluorescent probe, and its photophysical properties are highly sensitive to its local environment. This sensitivity is exploited to study the structure and dynamics of PPyMA in various states.

Fluorescence spectroscopy is the primary technique for investigating the photophysical behavior of PPyMA. The emission spectrum of the pyrene chromophore is characterized by two potential forms: a structured emission from the locally excited monomer and a broad, unstructured emission from an excited-state dimer, known as an excimer.

Pyrene excimer formation occurs when an excited pyrene moiety and a ground-state pyrene moiety are in close proximity (within 3-4 Å) and have a parallel, cofacial arrangement. researchgate.net This interaction leads to the formation of a transient excimer, which emits light at a longer wavelength (typically centered around 475-490 nm) compared to the monomer emission (fine structure between 375-410 nm). rsc.orgmdpi.comnih.gov

In PPyMA and its copolymers, excimer formation is predominantly an intramolecular process, occurring between pyrene units on the same polymer chain or within a polymer aggregate. mdpi.com The extent of excimer formation is quantified by the ratio of the excimer fluorescence intensity (Ie) to the monomer fluorescence intensity (Im), denoted as the Ie/Im ratio. mdpi.comacs.orguwaterloo.ca This ratio is a sensitive probe of the polymer's chain conformation and dynamics. mdpi.comnih.gov A high Ie/Im ratio suggests that the polymer chain is coiled or aggregated, allowing for frequent encounters between pyrene units. acs.org Conversely, a low Ie/Im ratio indicates a more extended chain conformation where pyrene groups are kept far apart. Factors such as solvent quality, temperature, pH, and polymer concentration can significantly influence the Ie/Im ratio, providing insights into polymer-solvent interactions and self-assembly behavior. acs.orguc.pt

Table 4: Fluorescence Characteristics of Pyrene in Polymeric Systems

| Feature | Wavelength Range (nm) | Description |

| Monomer Emission | ~375 - 410 | Structured, vibronic bands from isolated excited pyrene units. mdpi.com |

| Excimer Emission | ~475 - 490 | Broad, structureless band from pyrene excimers. rsc.orgmdpi.com |

| Ie/Im Ratio | N/A | Ratio of excimer to monomer intensity; a measure of chain coiling and local pyrene concentration. mdpi.comuwaterloo.ca |

Fluorescence Spectroscopy of Poly(this compound) and Copolymers

Pyrene Excimer Formation (PEF) in Polymeric Systems

Intramolecular Excimer Formation

Intramolecular excimer formation occurs when two pyrene groups on the same polymer chain come into close spatial proximity, a process governed by the dynamics and conformation of the polymer chain. acs.orgresearchgate.net In dilute solutions, where interactions between different polymer chains are minimized, the formation of excimers is predominantly an intramolecular event. The efficiency of this process is a direct reflection of the polymer chain's flexibility and its ability to adopt a conformation that allows for the necessary pyrene-pyrene interaction. acs.org Studies on various pyrene-containing polymers have shown that the rate of intramolecular excimer formation is influenced by the length and flexibility of the spacer connecting the pyrene group to the polymer backbone. acs.orgmpg.de For instance, longer and more flexible linkers can facilitate more efficient excimer formation by allowing the pyrene units greater motional freedom to achieve the required co-facial arrangement. acs.org

Intermolecular Excimer Formation

In contrast to intramolecular processes, intermolecular excimer formation involves the interaction of pyrene groups from different polymer chains. rsc.org This phenomenon becomes significant at higher polymer concentrations where chains are more likely to be in close contact. The study of intermolecular excimer formation can provide valuable insights into polymer-polymer interactions, miscibility in polymer blends, and the formation of aggregates. scielo.br For example, in hydrogels synthesized from pyrene-substituted macro-cross-linkers, both intra- and intermolecular excimer formation pathways were identified, with their relative contributions depending on the pyrene concentration and the degree of hydrogel swelling. nih.govnih.gov

Static vs. Dynamic Excimer Formation Mechanisms

Excimer formation can proceed through two primary mechanisms: dynamic and static.

Dynamic excimer formation involves the diffusional encounter of an excited pyrene monomer with a ground-state pyrene during the lifetime of the excited state. researchgate.netrsc.org This process is highly dependent on the viscosity of the medium and the mobility of the polymer chain segments. acs.org The rate of dynamic excimer formation is a direct probe of the local segmental dynamics of the polymer.

Static excimer formation arises from pre-associated pyrene pairs that are already in close proximity in the ground state. rsc.orgacs.org These ground-state dimers are excited directly to form the excimer. Static excimers are often observed in systems where strong solvophobic interactions promote the aggregation of pyrene units, such as in aqueous solutions of amphiphilic copolymers. acs.org The presence of static excimers can be distinguished from dynamic excimers through time-resolved fluorescence spectroscopy and analysis of excitation spectra. nih.govacs.org

The balance between static and dynamic excimer formation can be influenced by solvent quality and temperature. acs.org For example, in a poor solvent, polymer chains collapse, leading to a higher local concentration of pyrene groups and favoring static excimer formation.

Influence of Polymer Architecture and Chain Flexibility on Excimer Formation

The architecture of the polymer and the flexibility of its backbone have a profound impact on the efficiency of excimer formation. acs.orgmdpi.com

Chain Flexibility: More flexible polymer chains can more readily adopt conformations that bring pyrene units into close proximity, thus enhancing the probability of excimer formation. mdpi.com This has been demonstrated by comparing polymers with different backbone stiffness, where more flexible backbones like polydimethylsiloxane (B3030410) show significantly higher rates of excimer formation compared to more rigid backbones like poly(isobutylene-alt-maleic anhydride). mdpi.com

Polymer Architecture: The way pyrene units are incorporated into the polymer architecture plays a crucial role.

Random Copolymers: In random copolymers of PyMA with a non-fluorescent monomer, the probability of finding two adjacent pyrene units is statistically determined by the pyrene content. Excimer formation in these systems probes the local chain dynamics and the statistical distribution of the chromophores. scielo.br

Block Copolymers: Block copolymers containing a PPyMA block can exhibit very strong excimer emission due to the high local concentration of pyrene units within the PPyMA domains. acs.org This can lead to extensive static excimer formation.

Graft and Dendritic Architectures: The efficiency of excimer formation in more complex architectures like graft copolymers and dendrimers is influenced by the density and spatial arrangement of the pyrene-labeled chains. acs.org For pyrene-labeled dendrimers, the excimer formation rate has been found to increase with the dendrimer generation, reflecting the increasing local concentration of pyrene groups at the periphery. acs.org

The linker connecting the pyrene moiety to the polymer backbone also plays a significant role. Longer, more flexible linkers generally lead to more efficient excimer formation as they allow the pyrene groups more freedom to interact. acs.org

Excimer-to-Monomer Fluorescence Intensity Ratio (IE/IM) as a Probe of Microenvironment

The ratio of the excimer fluorescence intensity (IE) to the monomer fluorescence intensity (IM) is a widely used parameter to qualitatively assess the extent of excimer formation and, by extension, the properties of the polymer's microenvironment. mdpi.comacs.orgacs.org

Changes in the IE/IM ratio can signal various phenomena:

Conformational Changes: A coil-to-globule transition in a thermoresponsive polymer, for instance, will bring pyrene units closer together, leading to an increase in the IE/IM ratio.

Polymer Aggregation: The formation of intermolecular aggregates will increase the local pyrene concentration and enhance the IE/IM ratio. rsc.org

Interactions with other molecules: The binding of a pyrene-labeled polymer to a protein or surfactant micelle can alter the local environment of the pyrene probes, leading to changes in the IE/IM ratio. acs.org

For example, in pyrene-modified hydrogels, the IE/IM ratio was found to be highly sensitive to the degree of swelling, with a much higher ratio in the swollen state compared to the dry state, reflecting the increased mobility and interaction of the pyrene units in the solvated network. acs.org

Table 1: Factors Influencing the IE/IM Ratio in PyMA-Containing Polymers

| Factor | Effect on IE/IM Ratio | Underlying Principle |

| Increased Pyrene Content | Increase | Higher statistical probability of pyrene-pyrene proximity. mdpi.com |

| Increased Chain Flexibility | Increase | Easier for pyrene units to come into contact. mdpi.com |

| Poor Solvent Quality | Increase | Polymer chain collapses, increasing local pyrene concentration. |

| Increased Polymer Concentration | Increase | Promotes intermolecular excimer formation. nih.gov |

| Increased Temperature | Can increase or decrease | Complex interplay between increased chain mobility (favoring dynamic excimers) and excimer dissociation. researchgate.net |

| Binding to Surfaces/Macromolecules | Can increase or decrease | Depends on whether the interaction promotes or hinders pyrene-pyrene contact. acs.org |

Fluorescence Resonance Energy Transfer (FRET) in PyMA-Containing Polymers

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers its energy to a nearby acceptor chromophore. nih.govevidentscientific.com This process is highly distance-dependent, typically occurring over distances of 1-10 nanometers, making it a "spectroscopic ruler" for measuring nanoscale distances in macromolecular systems. nih.govevidentscientific.com

In the context of PyMA-containing polymers, the pyrene moiety can serve as an efficient energy donor. scielo.br By copolymerizing PyMA with a monomer containing a suitable acceptor dye (e.g., a rhodamine or fluorescein (B123965) derivative), FRET can be used to study various aspects of polymer structure and dynamics:

Intra- and Intermolecular Distances: By strategically placing donor and acceptor pairs along a polymer chain or on different chains, FRET can provide information about chain conformation, end-to-end distances, and intermolecular interactions. nih.gov

Polymer Micellization and Aggregation: FRET is a powerful tool to study the formation and stability of micelles and other self-assembled structures. nih.govresearchgate.net For instance, by labeling different polymer chains with donor and acceptor dyes, the onset of aggregation can be detected by the appearance of FRET signals as the chains come into close proximity.

Polymer Blend Morphology: FRET can be used to assess the miscibility of polymer blends at the molecular level. scielo.br Efficient FRET between donor- and acceptor-labeled polymers indicates intimate mixing, while the absence of FRET suggests phase separation.

The efficiency of FRET is sensitive to the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the transition dipoles of the donor and acceptor. evidentscientific.com

Solvatochromism and Thermoresponsiveness of Pyrene Fluorescence

The fluorescence emission spectrum of the pyrene monomer exhibits a fine structure consisting of several vibronic bands. The relative intensity of these bands is sensitive to the polarity of the surrounding microenvironment, a phenomenon known as solvatochromism. rsc.org Specifically, the ratio of the intensity of the third vibronic peak (I3) to the first (I1), often referred to as the I3/I1 ratio, is a reliable indicator of the local polarity experienced by the pyrene probe. scielo.br

In polar environments, the I3/I1 ratio is low, while in nonpolar environments, it is significantly higher. This property makes pyrene-labeled polymers excellent probes for studying:

The polarity of different domains in block copolymers and polymer blends.

The hydrophobic collapse of polymer chains in aqueous solution.

The binding of polymers to hydrophobic surfaces or molecules.

Furthermore, the fluorescence of PyMA-containing polymers can exhibit thermoresponsiveness, particularly when copolymerized with a thermoresponsive monomer like N-isopropylacrylamide. dokumen.pub As the temperature is increased through the lower critical solution temperature (LCST) of the copolymer, the polymer undergoes a coil-to-globule transition. This transition expels water from the vicinity of the polymer chains, creating a more hydrophobic microenvironment for the pyrene probes. This change is reflected in both an increase in the I3/I1 ratio (indicating a less polar environment) and often an increase in the IE/IM ratio due to the more compact conformation of the polymer chain.

Time-Resolved Emission Spectroscopy (TRES) and Fluorescence Decays

Time-Resolved Emission Spectroscopy (TRES) is a powerful technique for investigating the excited-state dynamics of fluorescent molecules like the pyrene moieties in poly(this compound) (PPyMA) and its copolymers. edinst.comhoriba.comlightcon.com This method involves collecting a series of fluorescence decay profiles at different emission wavelengths, which can then be reconstructed to generate time-resolved emission spectra. horiba.comedinst.com This provides detailed insights into processes such as excimer formation, energy transfer, and the local environment of the chromophores. edinst.com

In copolymers containing this compound, the fluorescence decay is often complex and requires multi-exponential analysis. For instance, copolymers of styrene (B11656) and this compound have shown biexponential decay behaviors. scielo.br A shorter-lived decay component (τ1) is typically attributed to the monomer emission of the pyrene unit, while a longer-lived component (τ2) is associated with excimer emission. scielo.br An excimer is a transient dimeric species formed between an excited-state pyrene and a ground-state pyrene, which is characterized by a broad, structureless emission band at longer wavelengths (around 480 nm) compared to the structured monomer emission. researchgate.netuwaterloo.ca

The formation and dynamics of these excimers are highly sensitive to the polymer architecture and the surrounding environment. In copolymers, the ratio of excimer to monomer emission intensity (Ie/Im) and the fluorescence lifetimes are influenced by the concentration of the pyrene-containing monomer and the nature of the comonomer. scielo.brinstras.com For example, in copolymers of this compound with N-dodecylacrylamide, the long alkyl side chains can influence the molecular environment of the pyrene chromophore, leading to differences in excimer emission lifetime compared to copolymers with shorter, branched alkyl side chains. instras.com

The analysis of fluorescence decays can be performed using models like the "sequential model," which assumes that the excimer is formed in a sequential manner. nih.gov This global analysis of both monomer and excimer fluorescence decays allows for the determination of the molar fractions of all excited pyrene species and the rate constants for excimer formation. nih.gov Studies on pyrene end-labeled poly(ethylene oxide) have utilized this approach to probe hydrophobic interactions in aqueous solutions. nih.gov

It is important to note that the presence of ground-state pyrene aggregates can also contribute to the observed fluorescence behavior. researchgate.netnih.gov These pre-associated pairs can directly form excimers upon excitation, and their contribution can be quantified through careful analysis of time-resolved fluorescence data. nih.gov The fluorescence lifetimes for pyrene probes, whether free or bonded within a polymer matrix, typically range from 100 to 200 nanoseconds, which is shorter than that of the parent pyrene chromophore. researchgate.net However, when grafted onto certain polymers like polyethylene, these probes can exhibit significantly shorter lifetimes, around 10 nanoseconds, with complex decay patterns. researchgate.net

Table 1: Illustrative Fluorescence Decay Parameters for Pyrene-Containing Copolymers

| Copolymer System | Decay Component | Lifetime (τ) (ns) | Associated Species | Reference |

|---|---|---|---|---|

| Styrene-co-1-pyrenylmethyl methacrylate | Short-lived (τ1) | 28 - 40 | Monomer | scielo.br |

| Long-lived (τ2) | 203 - 209 | Excimer | scielo.br | |

| Pyrene-labeled Gemini Surfactant Micelles | - | - | Monomer & Excimer | nih.gov |

| Pyrene End-Labeled Poly(ethylene oxide) | - | - | Monomer & Excimer | nih.gov |

This table provides representative data and the actual values can vary depending on the specific copolymer composition and experimental conditions.

UV-Visible Absorption Spectroscopy for Chromophore Interactions

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the ground-state electronic properties of chromophores within poly(this compound) and its copolymers. nih.govscielo.br The absorption spectrum of these polymers is typically dominated by the characteristic absorption bands of the pyrene moiety. researchgate.net The position and intensity of these absorption bands can provide valuable information about interactions between pyrene units and between pyrene and other components in the system. washington.edu

The UV-Vis spectrum of a dilute solution of a pyrene-containing polymer will show the fine vibronic structure of the pyrene monomer. However, in concentrated solutions or in the solid state, changes in the absorption spectrum can indicate ground-state interactions, such as π-π stacking between pyrene groups. researchgate.netrsc.org These interactions can lead to a broadening of the absorption bands and a shift in the absorption maxima (λmax). upi.edu For example, a red-shift (bathochromic shift) in the absorption spectrum can suggest the formation of ground-state aggregates. wpmucdn.com

In copolymers, the incorporation of different comonomers can influence the microenvironment around the pyrene chromophores and thus affect their absorption characteristics. The polarity of the local environment, for instance, can cause solvatochromic shifts in the UV-Vis spectrum. washington.edunih.gov

UV-Vis spectroscopy is also instrumental in determining the mole fraction of the pyrene chromophore in copolymers. instras.com By using a calibration curve established with a known concentration of the this compound monomer, the amount of pyrene incorporated into the copolymer can be quantified. instras.com

Furthermore, UV-Vis spectroscopy can be used to monitor changes in the polymer system upon exposure to external stimuli. For instance, the interaction of pyrene-containing polymers with certain molecules can lead to significant changes in their UV-Vis absorption spectra, which forms the basis for some sensory applications. washington.edu The reversibility of these spectral changes can indicate the nature of the interaction, distinguishing between physical interactions and chemical reactions. washington.edu

Table 2: Representative UV-Vis Absorption Data for Pyrene-Containing Systems

| System | Key Absorption Feature | Wavelength (nm) | Indication | Reference |

|---|---|---|---|---|

| This compound monomer | Molar Extinction Coefficient (ε) | 345 | Quantification | instras.com |

| Pyrene-containing polymer film | Absorption peak shift | Varies | Ground-state interactions, environmental polarity | washington.edu |

| Thermochromic pyrene derivative | Temperature-dependent band gap | Varies | Changes in π-stacking | wpmucdn.com |

This table is for illustrative purposes. Specific absorption wavelengths and their interpretations depend on the molecular structure and environment.

Morphological Characterization of Self-Assembled Structures

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size and size distribution of nanoparticles and aggregates in solution. For poly(this compound) and its copolymers, which can self-assemble into various structures like micelles and aggregates, DLS is an essential characterization tool. mdpi.commdpi.com The technique measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in suspension. acs.org Larger particles move more slowly, leading to slower fluctuations in scattered light, and this information is used to calculate the hydrodynamic radius (Rh) of the particles. rsc.org

In the context of amphiphilic block copolymers containing a hydrophobic PPyMA block, DLS is used to characterize the micelles formed in a selective solvent. For instance, these copolymers can form spherical micelles with a PPyMA core and a hydrophilic corona. mdpi.commdpi.com DLS measurements can provide the average size of these micelles and the polydispersity index (PDI), which indicates the broadness of the size distribution. mdpi.com A low PDI value suggests a more uniform and monodisperse population of micelles. mdpi.com

The size of the self-assembled structures can be influenced by various factors, including the block copolymer composition, the length of the polymer blocks, and the nature of the solvent. mdpi.comnih.gov For example, in random copolymers, the hydrophilic-lipophilic balance plays a crucial role in determining the morphology and size of the aggregates. nih.gov DLS can also be used to study the thermoresponsive behavior of copolymers, where changes in temperature can induce aggregation or disaggregation, leading to corresponding changes in the measured particle size. rsc.org

Table 3: Illustrative DLS Data for Self-Assembled PPyMA Copolymer Structures

| Copolymer System | Self-Assembled Structure | Hydrodynamic Radius (Rh) (nm) | PDI | Reference |

|---|---|---|---|---|

| Polypeptide-containing block copolymers | Micelles | 80 - 100 | Low (e.g., 0.1-0.2) | mdpi.com |

| Thermoresponsive P(OEGA-co-BA) copolymers | Unimolecular micelles / Aggregates | ~8 - >200 (temperature dependent) | Varies | rsc.org |

| Block copolymer brush PGMA-g-(PMMA-b-POEGMA) | Spherical micelles | Varies with solvent | - | mdpi.com |

This table presents a range of possible values. The actual size and PDI are specific to the polymer system and experimental conditions.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a sample's surface at the nanoscale. azonano.com It is a powerful tool for visualizing the morphology of thin films and self-assembled nanostructures of poly(this compound) and its copolymers. mdpi.comnih.gov AFM can be used to observe the shape, size, and arrangement of individual polymer chains and their aggregates on a substrate. mdpi.com

For block copolymers containing PPyMA, AFM can reveal the microphase-separated domains formed in thin films. nih.govoxinst.com For example, in thin films of poly(3-hexylthiophene)-b-poly(this compound), AFM has been used to observe the formation of uniform microdomains, indicating a unique packing of the block copolymer. nih.gov The morphology observed by AFM can be influenced by the sample preparation method, such as drop-casting or spin-coating, and subsequent annealing processes. mdpi.comnih.gov

AFM can also be used to study the self-assembly of copolymers in different environments. For instance, by treating a block copolymer brush with a selective solvent, AFM can visualize the resulting aggregate morphologies, such as spherical structures. mdpi.com In addition to topographical imaging, advanced AFM modes can provide information about the mechanical properties of the polymer surface, such as local stiffness. azonano.comresearchgate.net

Table 4: AFM Findings on the Morphology of PPyMA-based Systems

| Polymer System | Sample Preparation | Observed Morphology | Key Findings | Reference |

|---|---|---|---|---|

| P3HT-b-poly(PyMA) | Drop-casting on mica, annealed | Uniform microdomains | Unique packing of the block copolymer | nih.gov |

| Block copolymer brush | Spin-coating, treated with water | Spherical morphology aggregates | Surface organization of hydrophilic blocks | mdpi.com |

| Poly(styrene-block-methyl methacrylate) | Thin film | Terraced structures | Anisotropic swelling in solvent | oxinst.com |

This table summarizes typical observations from AFM studies. The specific morphology is highly dependent on the polymer architecture and processing conditions.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful microscopy techniques for visualizing the morphology and structure of materials at the nanoscale. sci-hub.se In the study of poly(this compound) and its copolymers, SEM and TEM are used to characterize the self-assembled nanostructures formed in solution and in the solid state. mdpi.com

SEM provides high-resolution images of the surface topography of a sample. sci-hub.se It can be used to examine the morphology of thin films and electrospun nanofibers of PPyMA-containing polymers. mdpi.comresearchgate.net For example, SEM analysis of a thin film of a block copolymer brush prepared by spin-coating revealed a uniform morphology and a smooth surface. mdpi.com

TEM, on the other hand, provides information about the internal structure of a material by passing a beam of electrons through a very thin sample. mdpi.com It is particularly useful for visualizing the size, shape, and internal arrangement of self-assembled structures like micelles and nanoparticles in solution. mdpi.commdpi.com For instance, TEM has been used to confirm the spherical shape and determine the size of micelles formed by polypeptide-containing block copolymers. mdpi.com In some cases, TEM can reveal the core-shell structure of these micelles. mdpi.com

Both SEM and TEM are often used in conjunction with DLS to provide a comprehensive understanding of the size, shape, and distribution of self-assembled nanostructures. mdpi.commdpi.com

Table 5: SEM and TEM Observations of PPyMA Copolymer Nanostructures

| Polymer System | Technique | Observed Structure | Key Information | Reference |

|---|---|---|---|---|

| Polypeptide-containing block copolymers | TEM | Spherical micelles | Size (80-100 nm), monodisperse | mdpi.com |

| Block copolymer brush | SEM | Uniform thin film | Smooth surface morphology | mdpi.com |

| Block copolymer brush in selective solvent | TEM | Spherical micelles | Size and shape of self-assembled structures | mdpi.com |